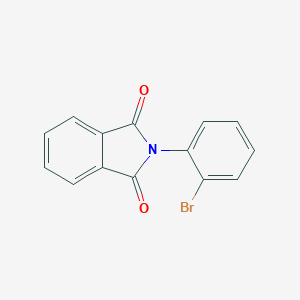

2-(2-Bromphenyl)isoindol-1,3-dion

Übersicht

Beschreibung

2-(2-Bromophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a bromophenyl group attached at the 2-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)isoindole-1,3-dione has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2-(2-Bromophenyl)isoindole-1,3-dione primarily targets the dopamine D2 receptor . This receptor is crucial in the regulation of neurotransmission, particularly in pathways associated with mood, reward, and motor control.

Mode of Action

The compound interacts with the dopamine D2 receptor through binding at the allosteric site . This binding alters the receptor’s conformation, enhancing its affinity for dopamine. The increased receptor activity modulates neurotransmitter release, leading to changes in neuronal signaling.

Biochemical Pathways

By targeting the dopamine D2 receptor, 2-(2-Bromophenyl)isoindole-1,3-dione influences the dopaminergic pathway . This pathway is involved in various physiological processes, including motor control, motivation, and reward. The compound’s action can lead to altered dopamine levels, impacting downstream signaling cascades and potentially affecting other neurotransmitter systems.

Result of Action

At the molecular level, the binding of 2-(2-Bromophenyl)isoindole-1,3-dione to the dopamine D2 receptor results in enhanced receptor activity . This leads to increased dopamine signaling, which can modulate various cellular processes, including gene expression and synaptic plasticity. At the cellular level, these changes can influence neuronal excitability and connectivity, potentially affecting behavior and cognitive functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(2-Bromophenyl)isoindole-1,3-dione . For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or endogenous compounds can modulate its activity and bioavailability.

: Source: Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor.

Biochemische Analyse

Biochemical Properties

Isoindoline derivatives have been found to interact with the human dopamine receptor D2 . This suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may also interact with this receptor or other similar biomolecules.

Cellular Effects

Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells . It’s possible that 2-(2-Bromophenyl)isoindole-1,3-dione may have similar effects on cell function.

Molecular Mechanism

It’s suggested that isoindoline derivatives may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction could potentially influence the activity of this receptor and subsequently alter cellular processes.

Dosage Effects in Animal Models

One isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(2-Bromophenyl)isoindole-1,3-dione may also have dosage-dependent effects in animal models.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2-bromobenzylamine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is heated to 80°C with stirring until the completion of the reaction, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Bromophenyl)isoindole-1,3-dione can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of deep eutectic solvents (DES) has also been explored to enhance the reaction efficiency and reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the isoindole-1,3-dione core can lead to the formation of isoindoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) in toluene are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Bromoethyl)phthalimide: Similar in structure but with an ethyl group instead of a phenyl group.

2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with an ethyl group instead of a phenyl group.

Indolo[3,2-b]carbazole Derivatives: Compounds with similar isoindole-1,3-dione cores but different substituents.

Uniqueness

2-(2-Bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biologische Aktivität

2-(2-Bromophenyl)isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention for its diverse biological activities. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and biochemical properties.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromophenyl)isoindole-1,3-dione is . The presence of the bromine atom in the phenyl ring is significant for its biological interactions. The compound can be synthesized through various methods, often involving cyclization reactions that yield isoindole derivatives.

Antimicrobial Activity

Research indicates that 2-(2-Bromophenyl)isoindole-1,3-dione exhibits promising antimicrobial properties . It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis pathways in fungi. This interaction can disrupt ergosterol synthesis in fungal cell membranes, suggesting its potential as an antifungal agent .

Anticancer Activity

Several studies have investigated the anticancer activity of isoindole derivatives. For instance, compounds structurally related to 2-(2-Bromophenyl)isoindole-1,3-dione have demonstrated significant inhibitory effects against various cancer cell lines. One study reported that a related compound exhibited growth inhibition percentages ranging from 75% to 89% across different cancer cell lines at a concentration of 10 µM .

Biochemical Mechanisms

The biological activity of 2-(2-Bromophenyl)isoindole-1,3-dione can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its interactions with metalloenzymes could influence their catalytic activities .

- Cell Signaling : It has been suggested that this compound can alter cell signaling pathways by affecting the phosphorylation state of proteins through kinase modulation .

Study on Anticancer Activity

A systematic study evaluated the anticancer efficacy of various isoindole derivatives against a panel of 56 cancer cell lines. Among these compounds, certain derivatives showed moderate to significant anticancer activity. For example:

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | MCF7 | 83.48 |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | ACHN | 89.61 |

These results highlight the potential of isoindole derivatives in developing new cancer therapies .

Antifungal Efficacy

In another study focusing on antifungal properties, derivatives similar to 2-(2-Bromophenyl)isoindole-1,3-dione were tested against various fungal strains. The results indicated that these compounds significantly inhibited fungal growth by disrupting cellular membrane integrity through their action on ergosterol synthesis .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLWXRWKFBQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318982 | |

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-21-2 | |

| Record name | NSC338400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.